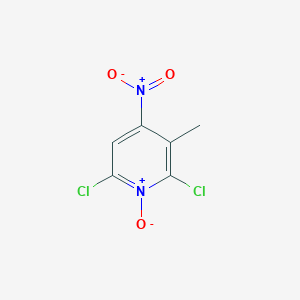
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is a heterocyclic compound that belongs to the class of nitropyridines. This compound is characterized by the presence of two chlorine atoms, a methyl group, and a nitro group attached to a pyridine ring, with an additional oxygen atom bonded to the nitrogen atom in the ring. It is known for its applications in various fields, including organic synthesis and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide typically involves the oxidation of 2,6-dichloropyridine to form the pyridine N-oxide derivative. This intermediate is then subjected to nitration to introduce the nitro group at the 4-position. The reaction conditions for these steps are generally mild, ensuring high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and the concentration of reagents to optimize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to the formation of different derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other substituents, allowing for the synthesis of a wide range of derivatives
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and nitric acid for oxidation reactions.
Reducing agents: Such as sodium borohydride and hydrogen gas for reduction reactions.
Nucleophiles: Such as amines and thiols for substitution reactions
Major Products
The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The chlorine atoms and the pyridine ring can also engage in interactions with enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloro-3-nitropyridine: Similar in structure but lacks the methyl group and the N-oxide functionality.
2-Methyl-4-nitropyridine N-oxide: Similar but with different positions of the nitro and methyl groups.
4-Nitro-2-picoline N-oxide: Another related compound with a different substitution pattern.
Uniqueness
2,6-Dichloro-3-methyl-4-nitropyridine 1-oxide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both chlorine and nitro groups, along with the N-oxide functionality, makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C6H4Cl2N2O3 |
|---|---|
Molecular Weight |
223.01 g/mol |
IUPAC Name |
2,6-dichloro-3-methyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H4Cl2N2O3/c1-3-4(10(12)13)2-5(7)9(11)6(3)8/h2H,1H3 |
InChI Key |
JHWWSJKBUXCQGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=C(C=C1[N+](=O)[O-])Cl)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















